molecular formula C11H12N2O2 B4454223 1-(3,5-Dimethylphenyl)pyrazolidine-3,5-dione

1-(3,5-Dimethylphenyl)pyrazolidine-3,5-dione

Cat. No.: B4454223
M. Wt: 204.22 g/mol
InChI Key: HQKBGCMQLCWFMR-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)pyrazolidine-3,5-dione is a chemical compound belonging to the pyrazolidine-3,5-dione family These compounds are known for their diverse biological activities and have been incorporated into various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,5-Dimethylphenyl)pyrazolidine-3,5-dione can be synthesized using different methods. One common approach involves the reaction of hydrazine or phenylhydrazine with diethyl malonate . The reaction typically proceeds under reflux conditions, and the product is purified using column chromatography.

Another method involves the use of Mg(II) acetylacetonate as a catalyst in water medium . This method is advantageous due to its high yield and environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can occur at the phenyl ring or the pyrazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(3,5-Dimethylphenyl)pyrazolidine-3,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)pyrazolidine-3,5-dione can be compared with other similar compounds such as:

  • Feprazone
  • Sulfinpyrazone
  • Phenylbutazone
  • Kebuzone
  • Mofebutazone

These compounds share the pyrazolidine-3,5-dione core structure but differ in their substituents, leading to variations in their biological activities and applications . The unique 3,5-dimethylphenyl group in this compound contributes to its distinct properties and potential advantages in specific applications.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-3-8(2)5-9(4-7)13-11(15)6-10(14)12-13/h3-5H,6H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKBGCMQLCWFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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